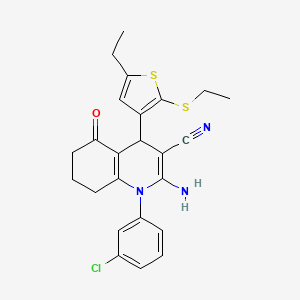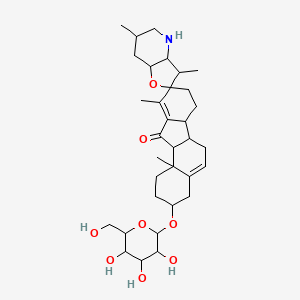![molecular formula C22H19ClN4OS B11628362 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-3-phenylthiourea](/img/structure/B11628362.png)
1-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-3-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[2-(2-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylthiourea is a complex organic compound that features a benzodiazole ring, a chlorophenoxyethyl group, and a phenylthiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(2-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylthiourea typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Chlorophenoxyethyl Group: The benzodiazole intermediate is then reacted with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Phenylthiourea Moiety: Finally, the product is treated with phenyl isothiocyanate to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzodiazole ring.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced benzodiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Medicine
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties.
Cancer Research: Potential use in cancer therapy due to its ability to interact with specific molecular targets.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.
作用機序
The mechanism of action of 3-{1-[2-(2-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
類似化合物との比較
Similar Compounds
2-(2-Chlorophenoxy)ethylamine: Shares the chlorophenoxyethyl group but lacks the benzodiazole and thiourea moieties.
1-Phenylthiourea: Contains the phenylthiourea moiety but lacks the benzodiazole and chlorophenoxyethyl groups.
Benzodiazole Derivatives: Various derivatives with different substituents on the benzodiazole ring.
Uniqueness
The uniqueness of 3-{1-[2-(2-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylthiourea lies in its combination of structural features, which confer specific chemical and biological properties
特性
分子式 |
C22H19ClN4OS |
|---|---|
分子量 |
422.9 g/mol |
IUPAC名 |
1-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-3-phenylthiourea |
InChI |
InChI=1S/C22H19ClN4OS/c23-17-10-4-7-13-20(17)28-15-14-27-19-12-6-5-11-18(19)25-21(27)26-22(29)24-16-8-2-1-3-9-16/h1-13H,14-15H2,(H2,24,25,26,29) |
InChIキー |
FMMHFWAHLGKVQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11628288.png)
![5-(furan-2-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628295.png)
![6-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11628303.png)

![3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11628312.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628315.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628335.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11628336.png)
![methyl 2-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628339.png)

![N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11628357.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11628365.png)

![2-(3-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11628373.png)
